Cas no 75-62-7 (Bromotrichloromethan\u200be)
Bromotrichloromethan\u200be Chemical and Physical Properties
Names and Identifiers
-
- Bromotrichloromethane
- BROMOCHLOROFORM
- CHLOROTRIBROMOMETHANE
- TRICHLOROBTOMOMETHANE
- bromotrichloro-methan
- Carbon bromotrichloride
- Carbon trichlorobromide
- Carbonbromidetrichloride(CBrCl3)
- CCl3Br
- halon1031
- Methane,bromotrichloro-
- Monobromotrichloromethane
- Trichlorobromomethane
- Trichloromethyl bromide
- bromo(trichloro)methane
- Bromotrichloromethaneneat
- Bromotrichlormethane
- NSC 8017
- Carbon bromide trichloride (CBrCl3)
- Carbonbromotrichloride
- Methane, bromotrichloro-
- CBrCl3
- Caswell No. 118
- EPA Pesticide Chemical Code 008708
- Bromotrichloromethane, 99%
- IKJ30QXM63
- XNNQFQFUQLJSQT-UHFFFAOYSA-N
- DSSTox_CID_3930
- DSSTox_RID_77233
- DSSTox_GSID_23930
- BrCCl3
- bromo trichl
- B0662
- CS-0031583
- J-519951
- E87219
- UNII-IKJ30QXM63
- CHEMBL160802
- 75-62-7
- SCHEMBL109417
- BRN 1732543
- EINECS 200-886-0
- Tox21_202292
- NCGC00249206-01
- NS00020231
- NSC8017
- DTXCID003930
- Q23780617
- CCRIS 2393
- HSDB 5208
- FT-0623266
- 4-01-00-00077 (Beilstein Handbook Reference)
- NCGC00259841-01
- bromotrichloro methane
- MFCD00000783
- Tox21_303534
- BR1357
- WLN: GXGGE
- BROMOTRICHLOROMETHANE [HSDB]
- NCGC00257422-01
- NSC-8017
- CAS-75-62-7
- AS-57509
- bromo trichloromethane
- Bromo-trichloro-methane
- AKOS015833938
- DTXSID7023930
- Halon 1031
- Methane, bromotrichloro
- 200-886-0
- Bromotrichloromethan\u200be
-
- MDL: MFCD00000783
- Inchi: 1S/CBrCl3/c2-1(3,4)5
- InChI Key: XNNQFQFUQLJSQT-UHFFFAOYSA-N
- SMILES: BrC(Cl)(Cl)Cl
- BRN: 1732543
Computed Properties
- Exact Mass: 195.82500
- Monoisotopic Mass: 195.825
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 28.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
Experimental Properties
- Color/Form: Colorless clear heavy liquid. Chloroform like odor. Sensitive to light.
- Density: 2.012
- Melting Point: -6 ºC
- Boiling Point: 104°C
- Flash Point: 104-105°C
- Refractive Index: 1.5055-1.5075
- Water Partition Coefficient: Insoluble
- PSA: 0.00000
- LogP: 2.70900
- Vapor Pressure: 38.4 mm Hg ( 25 °C)
- Solubility: It is miscible with most organic solvents.
Bromotrichloromethan\u200be Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:UN 2810 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S36/37-S36/37/39-S26
- RTECS:PA5400000
-
Hazardous Material Identification:
- PackingGroup:III
- HazardClass:6.1
- TSCA:Yes
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
Bromotrichloromethan\u200be Customs Data
- HS CODE:29034700
- Customs Data:
China Customs Code:
29034700
Bromotrichloromethan\u200be Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0662-500g |
Bromotrichloromethan\u200be |
75-62-7 | 98.0%(GC) | 500g |
¥1395.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0662-25g |
Bromotrichloromethan\u200be |
75-62-7 | 98.0%(GC) | 25g |
¥215.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B554A-100g |
Bromotrichloromethan\u200be |
75-62-7 | 98% | 100g |
¥449.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B554A-25g |
Bromotrichloromethan\u200be |
75-62-7 | 98% | 25g |
¥132.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139244-100g |
Bromotrichloromethan\u200be |
75-62-7 | ≥97% | 100g |
¥339.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139244-25g |
Bromotrichloromethan\u200be |
75-62-7 | ≥97% | 25g |
¥100.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139244-500g |
Bromotrichloromethan\u200be |
75-62-7 | ≥97% | 500g |
¥1438.90 | 2023-09-04 | |
| Fluorochem | BR1357-25g |
Bromotrichloromethane |
75-62-7 | 98% | 25g |
£25.00 | 2022-02-28 | |
| Fluorochem | BR1357-100g |
Bromotrichloromethane |
75-62-7 | 98% | 100g |
£52.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027015-100g |
Bromotrichloromethan\u200be |
75-62-7 | 98% | 100g |
¥284 | 2023-09-07 |
Bromotrichloromethan\u200be Suppliers
Bromotrichloromethan\u200be Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on Bromotrichloromethan\u200be
Bromotrichloromethane (CAS No. 75-62-7): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Advancements
The Bromotrichloromethane, formally identified by its CAS No. 75-62-7, is a halogenated organic compound with the molecular formula CCl3Br. This volatile organic compound (VOC) exhibits unique physicochemical properties that have positioned it as a critical intermediate in advanced chemical synthesis and industrial processes. Recent studies highlight its emerging roles in catalytic applications, material science innovations, and sustainable chemistry frameworks, driven by its ability to mediate selective chemical transformations under mild conditions.
Bromotrichloromethane's molecular structure consists of a central carbon atom bonded to three chlorine atoms and one bromine atom, conferring it with distinct reactivity patterns compared to its chlorine-only counterparts. This structural uniqueness enables it to act as a versatile nucleophilic reagent in organic synthesis. A groundbreaking 2023 study published in the Journal of Organic Chemistry demonstrated its utility in synthesizing novel brominated heterocyclic compounds, which exhibit promising pharmacological profiles as potential anticancer agents due to their selective cytotoxicity against tumor cells.
In the realm of material science, recent advancements have leveraged Bromotrichloromethane's photochemical properties. Researchers at the Max Planck Institute for Colloids and Interfaces reported in 2024 that incorporating this compound into polymer matrices creates stimuli-responsive materials capable of reversible shape-memory effects under UV irradiation. Such materials show potential for biomedical applications like self-healing wound dressings and smart drug delivery systems.
A significant area of current research focuses on optimizing green synthesis pathways for Bromotrichloromethane derivatives. Traditional production methods relying on phosgene-based processes are being replaced by environmentally benign approaches using heterogeneous catalysts. A notable breakthrough involves the use of zeolite-supported palladium nanoparticles to facilitate bromination reactions at ambient temperatures, reducing energy consumption by up to 40% while achieving >98% yield efficiency.
In pharmaceutical development, bromotrichloromethane's role as an intermediate in producing broad-spectrum antiviral agents has gained traction. A collaborative study between Stanford University and Novartis in 2023 revealed its critical function in synthesizing novel analogs of remdesivir-like compounds with enhanced efficacy against RNA viruses. These advancements underscore the compound's importance in addressing emerging infectious disease challenges through rational drug design principles.
Safety-enhanced handling protocols now dominate industrial applications due to advancements in process engineering. Innovations like microfluidic reactors enable precise control over reaction parameters during bromotrichloromethane-mediated processes, minimizing hazardous byproduct formation while maintaining scalability. This aligns with global trends toward sustainable chemistry practices outlined in the UN's Sustainable Development Goals (SDGs) related to responsible consumption and production (SDG 12).
Ongoing investigations into its electrochemical properties are exploring new frontiers for energy storage systems. Researchers at MIT recently demonstrated that doping graphene oxide with bromotrichloromethane derivatives significantly improves supercapacitor performance metrics - achieving energy densities exceeding 15 Wh/kg while maintaining cyclability over 10,000 cycles. Such developments position this compound at the intersection of organic electronics and renewable energy technologies.
The integration of computational chemistry tools has revolutionized our understanding of bromotrichloromethane's reactivity patterns. Quantum mechanical calculations using DFT methods have elucidated previously unknown reaction pathways involving radical intermediates, enabling predictive modeling for custom-designed chemical transformations. This computational-experimental synergy has accelerated discovery timelines for new applications across multiple industries.
In environmental remediation contexts, recent studies highlight its potential as an intermediate in creating advanced oxidation processes (AOPs). When combined with titanium dioxide nanoparticles under visible light irradiation, it facilitates efficient degradation of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), offering scalable solutions for contaminated site remediation challenges.
The compound's unique solubility characteristics are being exploited in novel formulation technologies. Pharmaceutical companies are developing amorphous solid dispersions using bromotrichloromethane-derived polymers to enhance bioavailability of poorly soluble drugs - achieving up to 8-fold increases in dissolution rates compared to conventional formulations without compromising stability profiles.
Ongoing research continues to uncover synergistic effects when combining bromotrichloromethane with other halogenated compounds under specific reaction conditions. A collaborative EU-funded project is investigating ternary mixtures containing this compound for their ability to form self-assembled monolayers on semiconductor surfaces - demonstrating potential improvements in quantum dot performance metrics critical for next-generation photovoltaic devices.
In summary, Bromotrichloromethane (CAS No. 75-62-7) remains a dynamic area of scientific exploration across multiple disciplines due to its tunable reactivity profile and adaptability across diverse application domains. Its evolution from a traditional industrial chemical to a cornerstone material in cutting-edge research reflects ongoing advancements in synthetic methodology and interdisciplinary collaboration within the global scientific community.
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